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Compound of Interest

2-(4-Chlorophenyl)-4-
Compound Name:
methylpyridine
CAS No.: 23182-19-6
Cat. No.: B1314443
- 7

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-4-methylpyridine: Molecular Structure,
Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-4-
methylpyridine, a heterocyclic compound of significant interest to researchers in medicinal
chemistry and materials science. While not an end-product itself, its bi-aryl pyridine scaffold
represents a privileged structure in modern drug discovery and catalysis. This document
elucidates the molecule's core structural and physicochemical properties, offers a detailed,
field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, explores its potential
applications as a key synthetic intermediate, and outlines essential safety and handling
procedures. The insights herein are tailored for researchers, scientists, and drug development
professionals seeking to leverage this versatile building block in their work.

Compound Identification and Physicochemical
Properties

2-(4-Chlorophenyl)-4-methylpyridine is an aromatic heterocyclic compound featuring a
pyridine ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with
a methyl group. This arrangement of a halogenated aryl group and an electron-donating methyl
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group on the pyridine core defines its chemical reactivity and potential for further

functionalization.

Caption: Molecular Structure of 2-(4-Chlorophenyl)-4-methylpyridine.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2'(4'°h|°r?p_henyl)'4' ChemSrc
methylpyridine

CAS Number 23182-19-6 [1]
Molecular Formula C12H10CIN [1]
Molecular Weight 203.67 g/mol [1]
SMILES Cclcenc(-c2ccc(Cl)ec2)cl [1]

| InChlKey | SSFODIIQDZBJKU-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data
Property Value Source
Density 1.156 g/lcm? [1]
Boiling Point 313.6 °C at 760 mmHg [1]
Flash Point 172.7 °C [1]
LogP 3.71 [1]

| Vapor Pressure | 0.001 mmHg at 25°C |[1] |

Molecular Structure and Spectroscopic Analysis

The structure combines a Tt-deficient pyridine ring with a 1t-rich, yet inductively withdrawing,

chlorophenyl ring. The methyl group at the 4-position (para to the nitrogen) is a weak electron-
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donating group, slightly increasing the electron density of the pyridine ring. This electronic
interplay is crucial for its reactivity, particularly in electrophilic aromatic substitution and metal-
catalyzed reactions.

Theoretical Spectroscopic Profile

While specific experimental spectra are not widely published, the structure allows for a robust
theoretical prediction, which is essential for guiding characterization during and after synthesis.

e 1H NMR: The proton NMR spectrum is expected to show distinct regions. A singlet for the
methyl protons (CHs) should appear in the upfield aromatic region (~2.4-2.6 ppm). The
aromatic region (7.0-8.5 ppm) will be complex, showing three protons on the pyridine ring
and four protons on the chlorophenyl ring. The chlorophenyl protons will likely appear as two
distinct doublets (an AA'BB' system) due to symmetry. The pyridine protons will appear as a
doublet, a singlet (or narrow doublet), and a doublet, with coupling constants characteristic of
pyridyl systems.

e 13C NMR: The carbon spectrum will display 12 distinct signals. The methyl carbon will be the
most upfield signal. The remaining signals will correspond to the 11 aromatic carbons, with
carbons attached to nitrogen or chlorine being significantly influenced by their respective
electronegativities.

e Mass Spectrometry (MS): In an electron ionization (El) mass spectrum, the molecular ion
peak (M*) is expected at m/z 203. A prominent M+2 peak at m/z 205, with approximately
one-third the intensity of the M+ peak, will be a definitive characteristic, confirming the
presence of a single chlorine atom due to the natural isotopic abundance of 3°Cl and 37Cl.

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for constructing the C-C bond between the
pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling
reaction. This palladium-catalyzed reaction offers high yields, excellent functional group
tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic

synthesis.

Retrosynthetic Analysis

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The logical disconnection for 2-(4-Chlorophenyl)-4-methylpyridine is at the aryl-aryl bond,
leading to two commercially available or readily synthesized precursors: a halogenated 4-
methylpyridine and a boronic acid-functionalized chlorobenzene.

2-Halo-4-methylpyridine

__________________ (e.g., X =Br, Cl)

<" ccoi don N
2-(4-Chlorophenyl)-4-methylpyridine '\ (éuzullficcogﬂglci:r:g;] /‘/
o /\)(

Retrosynthetic Disconnection

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol is a self-validating system. Successful formation of the product can be easily
monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting
materials and the appearance of a new, typically more nonpolar, product spot.

Materials:

2-Bromo-4-methylpyridine (1.0 eq)

(4-Chlorophenyl)boronic acid (1.2 eq)

Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)

Triphenylphosphine (PPhs, 0.08 eq) or a more advanced ligand like SPhos

Potassium Carbonate (K2COs, 3.0 eq), anhydrous

Toluene and Water (e.g., 4:1 v/v mixture), degassed
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e Anhydrous Magnesium Sulfate (MgSOa)
» Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:

o Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)2 and
PPhs in a small amount of degassed toluene for 15 minutes under an inert atmosphere
(Nitrogen or Argon). This step allows for the in-situ formation of the active Pd(0) catalyst.

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 2-Bromo-4-methylpyridine, (4-Chlorophenyl)boronic acid, and potassium
carbonate.

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove
oxygen, which can deactivate the palladium catalyst.

¢ Solvent and Catalyst Addition: Add the degassed toluene/water mixture to the flask, followed
by the pre-formed catalyst solution via syringe.

» Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

e Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-
12 hours.

o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSOa,
filter, and concentrate under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel,
typically using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-Chlorophenyl)-4-
methylpyridine.
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Research and Development
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The true value of 2-(4-Chlorophenyl)-4-methylpyridine lies in its role as a versatile synthetic
intermediate. The bi-aryl pyridine motif is a common feature in biologically active molecules and
functional materials.

o Medicinal Chemistry Scaffold: Phenyl-pyridine structures are prevalent in pharmaceuticals.
While this specific molecule is an intermediate, related structures are key to active
pharmaceutical ingredients (APIs). For instance, the structurally similar 2-[(4-Chlorophenyl)
(4-piperidinyloxy)methyl]pyridine is a known intermediate in the synthesis of Bepotastine, a
non-sedating H1-antagonist used to treat allergic rhinitis and urticaria[2]. This highlights the
utility of the 2-(4-chlorophenyl)pyridine core in constructing complex molecules with
therapeutic potential. It can serve as a starting point for developing inhibitors of kinases,
modulators of G-protein coupled receptors (GPCRs), and other drug targets.

o Pesticide and Agrochemical Research: The substitution pattern can also be found in
molecules with potential applications in agriculture. Derivatives can be synthesized and
screened for insecticidal, bactericidal, or herbicidal activities|[3].

e Materials Science: The nitrogen atom of the pyridine ring can act as a ligand to coordinate
with metal centers. This allows the molecule and its derivatives to be used in the
development of novel catalysts, organic light-emitting diodes (OLEDSs), and other functional
materials.

Safety and Handling Protocols

No specific Material Safety Data Sheet (MSDS) is readily available for 2-(4-Chlorophenyl)-4-
methylpyridine[1]. Therefore, a conservative approach to safety is mandated, drawing upon

data from its precursors and structural analogs. Precursors like 2-chloro-4-methylpyridine and
4-methylpyridine are classified as hazardous.

Table 3: Inferred GHS Hazard Classifications
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Basis (Analog

Hazard Statement Code Source
Compound)
Flammable liquid o
H226 4-Methylpyridine [4]
and vapor
Harmful if swallowed o
o H302 + H332 4-Methylpyridine [4]
or if inhaled
Toxic in contact with
) H311 4-Methylpyridine [4]
skin
o 2-Chloro-4-
Causes skin irritation H315 o [5]
methylpyridine
Causes serious eye 2-Chloro-4-
N H319 . [5]
irritation methylpyridine

| May cause respiratory irritation | H335 | 2-Chloro-4-methylpyridine |[5] |

Recommended Handling Procedures

» Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to prevent inhalation of vapors or dust.

» Personal Protective Equipment (PPE):

o Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

o Body Protection: A flame-retardant lab coat should be worn. Ensure no skin is exposed.

o First Aid Measures:

o |Inhalation: Move the individual to fresh air. Seek immediate medical attention.

o Skin Contact: Immediately wash the affected area with copious amounts of soap and

water. Remove contaminated clothing.
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

o Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite, sand) and
place in a sealed container for chemical waste disposal. All waste must be disposed of in
accordance with local, state, and federal regulations.

Conclusion

2-(4-Chlorophenyl)-4-methylpyridine represents a valuable and versatile chemical building
block. Its molecular structure is amenable to efficient synthesis via established cross-coupling
methodologies. While its direct applications are limited, its utility as a precursor for complex
molecules in drug discovery, agrochemicals, and materials science is significant. A thorough
understanding of its properties, synthesis, and safe handling procedures, as outlined in this
guide, is crucial for any researcher intending to utilize this compound in their scientific
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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